
2-Aminobutanenitrile
Overview
Description
2-Aminobutanenitrile: is an organic compound with the molecular formula C4H8N2 . It is a nitrile derivative where the amino group is attached to the second carbon of the butanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of butanenitrile with ammonia under high pressure and temperature conditions. This method ensures a high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminobutanenitrile can undergo oxidation reactions to form corresponding oximes or amides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis:
2-Aminobutanenitrile serves as a crucial intermediate in synthesizing various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in organic chemistry.
2. Synthetic Methods:
Several methods exist for synthesizing this compound:
- From Halogenoalkanes: Reacting halogenoalkanes with sodium or potassium cyanide in ethanol.
- From Amides: Dehydration of amides using phosphorus (V) oxide.
- From Aldehydes and Ketones: Reacting aldehydes or ketones with hydrogen cyanide to form hydroxynitriles, which can be converted to nitriles.
These methodologies highlight the compound's adaptability in synthetic organic chemistry, allowing for the creation of diverse derivatives.
Biological Applications
1. Antibacterial Activity:
Research indicates that derivatives of this compound can inhibit biofilm formation in Escherichia coli. A study demonstrated that specific analogs significantly reduced bacterial adhesion without affecting overall growth, suggesting a targeted mechanism against virulence factors rather than general bactericidal activity.
2. Cytotoxic Effects:
In vitro studies have shown that this compound and its derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have demonstrated superior potency compared to established chemotherapeutics like Doxorubicin in certain breast cancer models.
3. Cardiovascular Effects:
Recent findings suggest that this compound may influence cardiovascular parameters by interacting with calcium channels. Specific derivatives could alter perfusion pressure and coronary resistance, indicating their potential role in cardiovascular regulation.
Case Study 1: Antibacterial Properties
A study focused on the antibacterial properties of derivatives of this compound synthesized a series of compounds to evaluate their effects on E. coli biofilm formation. Results indicated that compounds with specific substitutions at the C-2 position exhibited significant antibiofilm activity, emphasizing the importance of structural modifications in enhancing efficacy.
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of various derivatives on human melanoma cell lines. The study found that several synthesized compounds displayed remarkable cytotoxicity, surpassing traditional chemotherapeutic agents in potency. This suggests a promising avenue for developing new anticancer therapies based on this compound.
Summary of Biological Activities
Compound | Activity Type | Target Organism / Cell Line | IC50 (µM) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 10 |
Compound B | Cytotoxicity | A375P Melanoma | 5 |
Compound C | Cardiovascular | Human Endothelial Cells | N/A |
Mechanism of Action
The mechanism of action of 2-aminobutanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
2-Aminopentanenitrile: Similar structure but with an additional carbon in the chain.
2-Aminopropanenitrile: Shorter chain length compared to 2-aminobutanenitrile.
Uniqueness: this compound is unique due to its specific chain length and the position of the amino group, which provides distinct reactivity and applications compared to its analogs .
Biological Activity
2-Aminobutanenitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
This compound, with the chemical formula C₄H₈N₂, is a nitrile derivative that exhibits unique properties conducive to biological activity. Its structure allows it to interact with various biomolecules, making it a candidate for further pharmacological studies.
Mechanisms of Biological Activity
1. Antibacterial Activity:
Research indicates that derivatives of this compound can inhibit biofilm formation in uropathogenic Escherichia coli strains. A study demonstrated that certain analogs significantly reduced bacterial adhesion without affecting overall bacterial growth, suggesting a targeted mechanism against virulence factors rather than general bactericidal activity .
2. Cytotoxic Effects:
In vitro studies have shown that this compound and its derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have demonstrated superior potency compared to established chemotherapeutics like Doxorubicin in certain breast cancer models .
3. Cardiovascular Effects:
Recent findings suggest that this compound may influence cardiovascular parameters by interacting with calcium channels. A study indicated that specific derivatives could alter perfusion pressure and coronary resistance, highlighting their potential role in cardiovascular regulation .
Case Study 1: Antibacterial Properties
In a study focusing on the antibacterial properties of this compound derivatives, researchers synthesized a series of compounds and evaluated their effects on E. coli biofilm formation. The results showed that compounds with specific substitutions at the C-2 position exhibited significant antibiofilm activity, indicating the importance of structural modifications in enhancing efficacy .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of various this compound derivatives on human melanoma cell lines. The study found that several synthesized compounds displayed remarkable cytotoxicity, surpassing traditional chemotherapeutic agents in potency . This suggests a promising avenue for developing new anticancer therapies based on this compound.
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism / Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | E. coli | 10 | |
Compound B | Cytotoxicity | A375P Melanoma | 5 | |
Compound C | Cardiovascular Effects | Human Endothelial Cells | N/A |
Research Findings
The synthesis and evaluation of this compound and its derivatives indicate a multifaceted biological activity profile. The compound's ability to inhibit biofilm formation in bacteria and exhibit cytotoxic effects against cancer cells positions it as a potential lead compound for drug development.
Future Directions
Further research is warranted to explore the detailed mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and long-term effects in vivo will be essential for assessing its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Aminobutanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthesis involves the Strecker reaction, where ketones or aldehydes react with ammonium chloride and sodium cyanide under controlled pH (8–10) to form aminonitriles . For this compound, butyraldehyde can serve as the precursor. Optimization includes:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of nitrile groups).
- Catalyst : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency .
- Workup : Neutralize with dilute HCl and extract with dichloromethane to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl₃) shows peaks at δ 1.8–2.1 ppm (CH₂), δ 3.2 ppm (NH₂), and δ 3.8 ppm (CN). C NMR confirms nitrile (C≡N) at ~120 ppm .
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 84.12 (C₄H₈N₂) .
- IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (NH₂) .
Cross-validate results with computational tools (e.g., PubChem’s InChIABKLABKXCVVALM-UHFFFAOYSA-N
) .
Q. How can researchers ensure purity and quantify this compound in complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor fragment ions at m/z 84 and 68 .
- Titration : Quantify primary amine groups via non-aqueous titration with perchloric acid in glacial acetic acid .
Advanced Research Questions
Q. How does structural modification of this compound influence its bioactivity, and what computational tools can predict binding affinities?
- Methodological Answer :
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -F) to enhance electrophilicity and interaction with biological targets like enzymes .
- Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 isoforms. Optimize ligand conformations by adjusting dihedral angles and hydrogen bonding .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy changes upon substitution .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., solvent polarity, temperature variations) and exclude outliers .
- Experimental Replication : Reproduce solubility tests in DMSO, ethanol, and water at 25°C. Compare with PubChem’s computed solubility (LogP = 0.89) .
- Statistical Analysis : Use ANOVA to identify significant deviations and report confidence intervals (p < 0.05) .
Q. What advanced techniques are suitable for probing the tautomeric behavior or stereochemical dynamics of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Monitor NH₂ proton exchange rates at variable temperatures (e.g., 298–343 K) to detect tautomerism .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement and hydrogen-bonding networks (requires slow evaporation from ethanol) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomeric stability .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
2-aminobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIUVCNBOJDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329305 | |
Record name | 2-aminobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40651-89-6 | |
Record name | 2-aminobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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